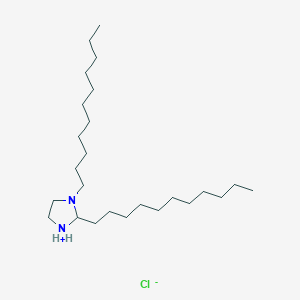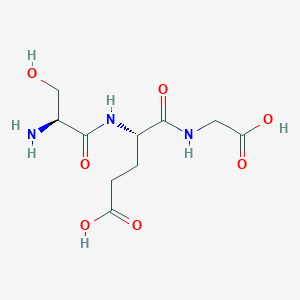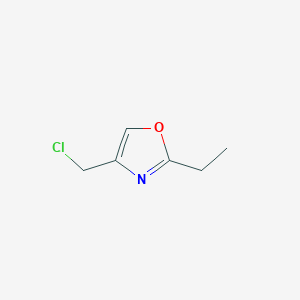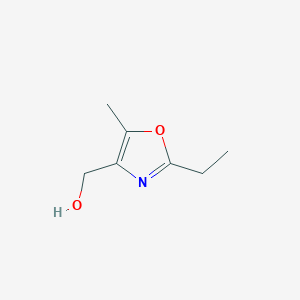![molecular formula C12H8ClN3 B3278336 8-Chloro-6-phenylimidazo[1,2-a]pyrazine CAS No. 676361-05-0](/img/structure/B3278336.png)
8-Chloro-6-phenylimidazo[1,2-a]pyrazine
Overview
Description
8-Chloro-6-phenylimidazo[1,2-a]pyrazine is a chemical compound with the molecular formula C12H8ClN3. It belongs to the class of compounds known as imidazo[1,2-a]pyridines .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, including this compound, typically involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . This process can be carried out under microwave irradiation in a solvent- and catalyst-free method . This method is noted for its speed, cleanliness, high yield, simple workup, and environmental friendliness .Molecular Structure Analysis
The molecular structure of this compound consists of a fused bicyclic 5-6 heterocycle . This structure is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the condensation of 2-aminopyridines with α-bromoketones . This reaction can be optimized using various solvents and heating conditions .Physical And Chemical Properties Analysis
This compound has a molecular weight of 229.66 g/mol. Further physical and chemical properties were not found in the search results.Scientific Research Applications
Industrial Process Development
- Synthesis of 3-Aminoimidazo[1,2-a]pyrazines : These compounds are important scaffolds in drug development. An industrial-scale synthesis process via Groebke–Blackburn–Bienaymé cyclisation has been developed for various 3-aminoimidazo[1,2-a]pyrazines (Baenziger, Durantie, & Mathes, 2017).
Antimicrobial and Antitumor Applications
- N-Arylimidazo[1,2-a]pyrazine-2-Carboxamides : Novel compounds synthesized from imidazo[1,2-a]pyrazine-2-carboxylic acid demonstrated significant antimicrobial activity, with some showing promise as antitumor agents (Jyothi & Madhavi, 2019).
- (Imidazo[1,2-a]pyrazin-6-yl)ureas : These compounds, synthesized from 6-aminoimidazo[1,2-a]pyrazine, showed cytostatic activity against non-small cell lung cancer cell lines, particularly in P53-mutant lines (Bazin et al., 2016).
- Benzimidazoles-Imidazo[1,2-a]pyrazine Conjugates : These compounds exhibited antitumor activity across various human cancer cell lines. They also demonstrated strong binding interactions with DNA and proteins, suggesting potential as DNA-targeting agents (Singh, Luxami, & Paul, 2019).
Fluorescence and Dye Applications
- Pyrazolo Pyrido Benzimidazole Derivatives : These compounds, synthesized from chloroformyl pyrido benzimidazole, were studied for their fluorescence properties. They were effectively used as fluorescent brighteners on polyester fibers (Rajadhyaksha & Rangnekar, 2007).
Antimycobacterial Activity
- 5-Chloro-N-phenylpyrazine-2-carboxamides : These compounds, combining motifs from 5-Chloropyrazinamide (5-Cl-PZA) and anilide, showed significant in vitro activity against Mycobacterium tuberculosis and other strains, with certain derivatives exhibiting low cytotoxicity (Zítko et al., 2013).
Kinase Inhibition
- 3,6-Di(hetero)aryl Imidazo[1,2-a]pyrazines : A range of these compounds were developed as ATP-competitive inhibitors of CHK1 kinase. They also inhibited other kinases, including CHK2 and ABL, depending on the substitution, making them a general scaffold for kinase inhibition (Matthews et al., 2010).
Mechanism of Action
While the specific mechanism of action for 8-Chloro-6-phenylimidazo[1,2-a]pyrazine is not mentioned in the search results, imidazo[1,2-a]pyridines have been described as having diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . They have also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .
Future Directions
Imidazo[1,2-a]pyridines, including 8-Chloro-6-phenylimidazo[1,2-a]pyrazine, have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity . Future research may focus on developing new synthetic methods that are more efficient, particularly considering today’s environmental concerns combined with economic aspects .
properties
IUPAC Name |
8-chloro-6-phenylimidazo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3/c13-11-12-14-6-7-16(12)8-10(15-11)9-4-2-1-3-5-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHGRYDXWHFJKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C=CN=C3C(=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4'-Cyano-[1,1'-biphenyl]-4-yl acrylate](/img/structure/B3278263.png)





![2-Phenylbenzo[d]oxazole-5-carbaldehyde](/img/structure/B3278301.png)

![Imidazo[1,2-a]pyridin-8-amine, 6-phenyl-](/img/structure/B3278344.png)


